molecular formula C8H10O3 B3053705 (2-oxocyclohex-3-en-1-yl) acetate CAS No. 55444-14-9

(2-oxocyclohex-3-en-1-yl) acetate

Cat. No.: B3053705
CAS No.: 55444-14-9
M. Wt: 154.16 g/mol
InChI Key: FUSJDZULOVJEKS-UHFFFAOYSA-N
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Description

(2-oxocyclohex-3-en-1-yl) acetate: is an organic compound characterized by a cyclohexene ring with a ketone group at the second position and an acetate group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts and controlled reaction environments to facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the ketone group can be further oxidized to carboxylic acids under strong oxidizing conditions.

    Reduction: Reduction of the ketone group can lead to the formation of alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The acetate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, alcohols, and thiols.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexene derivatives.

Scientific Research Applications

Chemistry:

Biology:

    Biochemical Studies: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine:

    Drug Development: The compound’s structure is explored for potential therapeutic applications, including as a scaffold for drug design.

Industry:

    Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism by which (2-oxocyclohex-3-en-1-yl) acetate exerts its effects involves interactions with specific molecular targets. For example, in biochemical studies, it may act as a substrate for enzymes, leading to the formation of various metabolites. The pathways involved often include oxidation-reduction reactions and nucleophilic substitutions .

Comparison with Similar Compounds

    Cyclohexanone: Similar in structure but lacks the acetate group.

    Cyclohexene: Lacks both the ketone and acetate groups.

    Cyclohexanol: Contains a hydroxyl group instead of a ketone.

Uniqueness:

    Functional Groups:

    Versatility: Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, highlights its versatility in synthetic chemistry.

Biological Activity

(2-Oxocyclohex-3-en-1-yl) acetate, a compound derived from the cyclohexene family, has garnered attention for its potential biological activities. This article delves into its synthesis, structural characteristics, and biological effects, particularly focusing on its antibacterial properties and interactions with biological systems.

Synthesis and Structural Characterization

The synthesis of this compound typically involves acetylation processes using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The compound can be characterized using techniques like NMR and IR spectroscopy to confirm its structure and purity.

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of this compound against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Pathogen MIC (mg/L)
Staphylococcus aureus ATCC 2592316
MRSA 15019301<100
MRSA 18032913<100
Enterococcus faecalis ATCC 29212256

These results suggest that this compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

The mechanism by which this compound exerts its antibacterial effects may involve disrupting bacterial cell membranes or inhibiting specific metabolic pathways. The compound's lipophilicity, enhanced by the acetyl group, likely contributes to its ability to penetrate bacterial membranes more effectively than its non-acetylated counterparts .

Study 1: Efficacy Against Resistant Strains

In a study assessing the efficacy of this compound against resistant bacterial strains, it was found to demonstrate bactericidal activity at concentrations of 32 mg/L against MRSA after a 4-hour exposure period. This study underscores the compound's potential as a therapeutic agent against antibiotic-resistant infections .

Study 2: Time-Kill Curves

Time-kill assays were conducted to evaluate the bactericidal effects over time. Results indicated that concentrations of this compound at 64 mg/L significantly reduced viable counts of S. aureus within the first few hours, although the effect diminished after prolonged exposure . This temporal analysis is critical for understanding dosing regimens in clinical settings.

Properties

IUPAC Name

(2-oxocyclohex-3-en-1-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-6(9)11-8-5-3-2-4-7(8)10/h2,4,8H,3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSJDZULOVJEKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC=CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10464295
Record name ACETIC ACID 2-OXO-CYCLOHEX-3-ENYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55444-14-9
Record name ACETIC ACID 2-OXO-CYCLOHEX-3-ENYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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